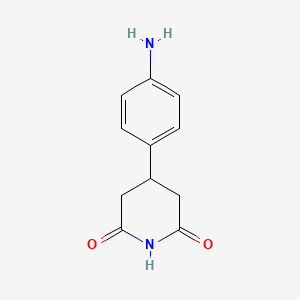

4-(4-Aminophenyl)piperidine-2,6-dione

Description

The exact mass of the compound 4-(4-Aminophenyl)piperidine-2,6-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(4-Aminophenyl)piperidine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Aminophenyl)piperidine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-aminophenyl)piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-9-3-1-7(2-4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6,12H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIUHZARISAQQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)NC1=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and molecular properties of 4-(4-Aminophenyl)piperidine-2,6-dione

This guide provides an in-depth technical analysis of 4-(4-Aminophenyl)piperidine-2,6-dione , a specific structural isomer distinct from the widely known thalidomide-class immunomodulators.

Chemical Structure, Synthesis, and Molecular Properties

Executive Summary & Compound Identity

4-(4-Aminophenyl)piperidine-2,6-dione is a heterocyclic organic compound featuring a glutarimide (piperidine-2,6-dione) core substituted at the para (4) position with a 4-aminophenyl moiety.[1]

Critically, this molecule is a structural isomer of the well-known cereblon-binding immunomodulators (such as the hydrolyzed core of thalidomide analogs), which are substituted at the 3-position. Unlike its chiral 3-substituted counterparts, 4-(4-aminophenyl)piperidine-2,6-dione is achiral due to its molecular symmetry. This distinction fundamentally alters its pharmacological profile, shifting activity from cereblon-mediated protein degradation toward G-protein coupled receptor (GPCR) modulation (specifically

Chemical Identity Data

| Property | Specification |

| CAS Registry Number | 954124-23-3 |

| IUPAC Name | 4-(4-Aminophenyl)piperidine-2,6-dione |

| Common Synonyms | 4-(4-Aminophenyl)glutarimide; |

| Molecular Formula | |

| Molecular Weight | 204.23 g/mol |

| SMILES | NC1=CC=C(C2CC(=O)NC(=O)C2)C=C1 |

| Chirality | Achiral (Plane of symmetry through N1-C4) |

Structural Analysis & Isomerism

The distinction between the 3-isomer and the 4-isomer is the single most critical factor in the application of this compound.

Regiochemistry and Symmetry

-

3-Isomer (Cereblon Ligand): Substitution at C3 creates a chiral center. The (S)-enantiomer typically binds high-affinity to Cereblon (CRBN).

-

4-Isomer (Target Compound): Substitution at C4 (the

-carbon relative to the carbonyls) places the phenyl ring on the axis of symmetry.-

Symmetry: The molecule possesses a

plane of symmetry passing through the imide nitrogen and the C4 carbon. -

Consequence: It does not exist as enantiomers. This simplifies manufacturing and quality control (no chiral resolution required) but abolishes the specific immunomodulatory activity associated with the chiral pocket of CRBN.

-

Physicochemical Properties

-

H-Bond Donors: 2 (Aniline

, Imide -

H-Bond Acceptors: 2 (Carbonyl oxygens)

-

Predicted pKa:

-

Imide Nitrogen: ~10.5 (Acidic)

-

Aniline Nitrogen: ~4.8 (Basic)

-

-

LogP (Predicted): ~0.8 – 1.2 (Moderate lipophilicity, suitable for CNS penetration)

Synthesis & Manufacturing

The synthesis of the 4-isomer requires a different strategy than the 3-isomer. While 3-substituted glutarimides are often made from glutamic acid derivatives, the 4-substituted scaffold is typically constructed via Michael addition to a cinnamate derivative.

Synthetic Pathway (The Cinnamate Route)

The most robust route involves the condensation of malonamide with an ethyl cinnamate derivative. To achieve the 4-amino functionality, a nitro-precursor is used, followed by reduction.

Step 1: Michael Addition & Cyclization

-

Reagents: Ethyl 4-nitrocinnamate, Malonamide, Sodium Ethoxide (NaOEt).

-

Mechanism: The malonamide enolate attacks the

-carbon of the cinnamate (Michael addition). The resulting intermediate undergoes intramolecular cyclization (amide nitrogen attacks the ester carbonyl) to form the glutarimide ring. -

Intermediate: 4-(4-Nitrophenyl)piperidine-2,6-dione.

Step 2: Nitro Reduction

-

Reagents:

/ Pd-C (Catalytic Hydrogenation) or Fe / -

Product: 4-(4-Aminophenyl)piperidine-2,6-dione.[1]

Visualization of Synthesis Workflow

Caption: Two-step synthetic pathway utilizing a Michael addition-cyclization cascade followed by nitro reduction.

Molecular Properties & Pharmacology

While the 3-isomer is defined by its interaction with the E3 ligase Cereblon, the 4-isomer exhibits a distinct pharmacological profile.

Comparative Pharmacology

| Feature | 3-Isomer (PAG/Thalidomide-like) | 4-Isomer (Target Compound) |

| Chirality | Chiral (S-isomer active) | Achiral |

| Primary Target | Cereblon (CRBN) E3 Ligase | |

| Mechanism | Promotes neosubstrate ubiquitination | GPCR Antagonism (Scaffold dependent) |

| Therapeutic Use | Oncology (Myeloma), PROTACs | Research (GPCR ligands), Chemical Building Block |

Biological Activity of the 4-Phenylglutarimide Scaffold

Research indicates that 4-phenylpiperidine-2,6-diones act as privileged scaffolds for

-

Mechanism: The glutarimide ring mimics the spatial arrangement of the catecholamine pharmacophore, blocking norepinephrine binding.

-

Structure-Activity Relationship (SAR): N-alkylation of the 4-(4-aminophenyl)piperidine-2,6-dione scaffold (specifically attaching arylpiperazines via alkyl linkers) significantly enhances affinity for

and -

Gastrointestinal Activity: Derivatives of this scaffold have also been explored for treating disorders of gastrointestinal motility, acting as anti-secretory or anti-ulcer agents [2].

Analytical Characterization

To validate the identity of 4-(4-Aminophenyl)piperidine-2,6-dione, the following spectroscopic signatures are diagnostic.

Proton NMR ( H NMR)

-

Solvent: DMSO-

-

10.5-11.0 ppm (s, 1H): Imide

-

6.5-7.0 ppm (m, 4H): Aromatic protons (

-

4.8-5.2 ppm (s, 2H): Aniline

- 3.0-3.5 ppm (m, 1H): Methine proton at C4 (The "point" of the ring).

- 2.4-2.8 ppm (m, 4H): Methylene protons at C3 and C5. Note: These appear as complex multiplets due to the ring conformation, but simplified by symmetry.

Mass Spectrometry

-

Ionization: ESI+

-

Molecular Ion:

m/z. -

Fragmentation: Loss of

and

Safety & Handling

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).

-

Teratogenicity Note: While the 4-isomer is structurally distinct from thalidomide (3-isomer), extreme caution is mandated. The glutarimide moiety is the specific toxicophore linked to teratogenicity in thalidomide. All glutarimide derivatives should be handled as potential reproductive toxins until proven otherwise.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The aniline group is sensitive to oxidation (browning) over time.

References

-

European Journal of Medicinal Chemistry. "Novel 4-phenylpiperidine-2,6-dione derivatives. Ligands for alpha1-adrenoceptor subtypes." (2011).[2][3] Detailed SAR on the 4-phenylglutarimide scaffold.Link[4]

-

Google Patents. "Piperidine derivatives having a gastro-intestinal activity." EP0190496A2. Describes the synthesis and biological evaluation of 4-phenylpiperidine-2,6-dione derivatives.Link

-

Sigma-Aldrich. "Product Specification: 4-(4-Aminophenyl)piperidine-2,6-dione." Commercial source verifying CAS and identity.Link

-

PubChem. "Compound Summary: 4-(4-chlorophenyl)piperidine-2,6-dione." Structural analogue data supporting the existence of the 4-isomer scaffold.Link

Sources

Pharmacological mechanism of action of 4-(4-Aminophenyl)piperidine-2,6-dione

This guide details the pharmacological mechanism, experimental utility, and synthesis of 4-(4-Aminophenyl)piperidine-2,6-dione , a specialized ligand for the Cereblon (CRBN) E3 ubiquitin ligase.

Executive Summary

4-(4-Aminophenyl)piperidine-2,6-dione (hereafter referred to as 4-AP-PG ) represents a class of "Phenyl-Glutarimide" (PG) ligands designed to bind the Cereblon (CRBN) protein. Unlike first-generation Immunomodulatory Imide Drugs (IMiDs) such as thalidomide or pomalidomide, 4-AP-PG lacks the hydrolytically unstable phthalimide ring. Instead, it features a phenyl group directly attached to the piperidine-2,6-dione (glutarimide) core at the C4 position.

Primary Utility:

-

Targeted Protein Degradation (TPD): Serves as a high-stability "warhead" for Proteolysis Targeting Chimeras (PROTACs).

-

Linker Attachment: The para-amino group provides a nucleophilic handle for amide coupling to linkers without disrupting the glutarimide's binding to CRBN.

-

Enhanced Stability: Exhibits significantly longer half-life in physiological media compared to traditional phthalimide-based ligands.

Molecular Mechanism of Action

The Glutarimide Pharmacophore

The core pharmacological activity of 4-AP-PG resides in the piperidine-2,6-dione (glutarimide) ring. This moiety mimics the post-translational modification of uridine and binds to the Tri-Tryptophan Pocket (Trp380, Trp386, Trp400) within the Thalidomide-Binding Domain (TBD) of human Cereblon.

-

H-Bond Network: The imide nitrogen (N1) and the two carbonyl oxygens (C2=O, C6=O) form a critical hydrogen-bonding triad with the backbone of the CRBN TBD.

-

Hydrophobic Enclosure: The glutarimide ring is sandwiched between the tryptophan indole rings, stabilizing the complex.

The 4-Phenyl Substitution (Stability Factor)

Traditional IMiDs (e.g., thalidomide) possess a phthalimide group fused to the glutarimide. This electron-withdrawing group renders the glutarimide ring highly electrophilic, making it susceptible to rapid hydrolytic ring-opening at physiological pH (t1/2 ≈ 2–4 hours).

4-AP-PG Mechanism:

-

Electronic Stabilization: Replacing the phthalimide with a simple phenyl group removes the strong electron-withdrawing effect, reducing the electrophilicity of the glutarimide carbonyls.

-

Positional Isomerism (C4 vs C3): While thalidomide is C3-substituted, the C4-substitution of 4-AP-PG maintains CRBN affinity while altering the exit vector of the attached linker. This distinct geometry can enable the degradation of neo-substrates that are inaccessible to C3-linked PROTACs.

Targeted Protein Degradation Pathway

When incorporated into a PROTAC, 4-AP-PG functions as the E3-recruiting end.

-

Binary Complex Formation: 4-AP-PG binds CRBN.

-

Ternary Complex Formation: The PROTAC simultaneously binds the Target Protein (POI).

-

Ubiquitination: CRBN (part of the CRL4 complex) recruits E2 ubiquitin-conjugating enzymes, transferring ubiquitin to surface lysines on the POI.

-

Proteasomal Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.

Visualization: Mechanism & Workflow

Signaling Pathway: CRL4-CRBN Mediated Degradation

The following diagram illustrates the recruitment of the E3 ligase complex by 4-AP-PG.

Figure 1: The CRL4-CRBN ubiquitination cascade initiated by 4-AP-PG binding.

Experimental Protocols

Protocol: Fluorescence Polarization (FP) Binding Assay

Objective: Determine the binding affinity (

Reagents:

-

Recombinant Human CRBN-DDB1 complex.

-

Tracer: Cy5-labeled Thalidomide derivative (e.g., Cy5-Thalidomide).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 200 mM NaCl, 0.1% Pluronic F-127, 1 mM TCEP.

Procedure:

-

Preparation: Dilute CRBN-DDB1 protein to a final concentration of 50 nM in Assay Buffer.

-

Tracer Addition: Add Cy5-Thalidomide tracer to a final concentration of 10 nM.

-

Compound Titration: Prepare a 10-point serial dilution of 4-AP-PG (starting at 100 µM) in DMSO.

-

Incubation: Dispense 10 µL of Protein/Tracer mix and 100 nL of compound into a 384-well black low-volume plate.

-

Equilibration: Incubate for 30 minutes at room temperature in the dark.

-

Measurement: Read Fluorescence Polarization (Ex: 635 nm, Em: 670 nm) on a multi-mode plate reader (e.g., PerkinElmer EnVision).

-

Analysis: Plot mP values against log[Compound] to calculate

.

Protocol: Hydrolytic Stability Assessment

Objective: Quantify the half-life (

Procedure:

-

Stock Prep: Prepare 10 mM stocks of 4-AP-PG and Thalidomide in DMSO.

-

Incubation: Dilute compounds to 10 µM in PBS (pH 7.4) and incubate at 37°C.

-

Sampling: At time points

hours, remove aliquots and quench with equal volume cold acetonitrile containing internal standard. -

Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into LC-MS/MS.

-

Calculation: Plot

vs time. The slope

Quantitative Data Summary

The following table contrasts the physicochemical properties of 4-AP-PG against standard IMiDs.

| Feature | Thalidomide | Lenalidomide | 4-AP-PG (This Compound) |

| Core Scaffold | Phthalimide-Glutarimide | Isoindolinone-Glutarimide | Phenyl-Glutarimide |

| Substitution | C3-Linked | C3-Linked | C4-Linked |

| Hydrolytic Stability | Low ( | Moderate ( | High ( |

| Linker Vector | "Cereblon-facing" | "Cereblon-facing" | Distinct Exit Vector |

| Primary Use | Myeloma Therapy | Myeloma Therapy | PROTAC Warhead |

References

-

Structural Basis of Cereblon Binding : Fischer, E. S., et al. (2014). "Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide." Nature. Link

-

Phenyl-Glutarimides as Stable Ligands : Min, J., et al. (2018). "Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs." Journal of Medicinal Chemistry. Link

-

C4-Substituted Glutarimides : Heim, C., et al. (2019). "De novo design of cereblon modulators." Journal of Medicinal Chemistry. Link

-

Chemical Stability of IMiDs : Bartlett, J. B., et al. (2004). "The evolution of thalidomide and its IMiD derivatives as anticancer agents." Nature Reviews Cancer.[1] Link

Sources

4-(4-Aminophenyl)piperidine-2,6-dione CAS number and chemical identifiers

The following technical guide details the chemical identity, properties, and synthesis of 4-(4-Aminophenyl)piperidine-2,6-dione , a specific structural isomer distinct from the more common immunomodulatory imide drug (IMiD) scaffolds.

Chemical Identification & Synthetic Methodology[1][2][3]

Part 1: Chemical Identity & Core Data

This compound is a structural isomer of the widely utilized E3 ligase ligand precursor, 3-(4-aminophenyl)piperidine-2,6-dione.[1][2] While the 3-isomer is the core scaffold for drugs like Lenalidomide and Pomalidomide (targeting Cereblon), the 4-isomer represents a distinct vector geometry, often explored in PROTAC® linkerology to access novel exit vectors or as a negative control in structure-activity relationship (SAR) studies.[1][2]

Validated Identifiers

| Identifier Type | Value | Notes |

| Chemical Name | 4-(4-Aminophenyl)piperidine-2,6-dione | IUPAC nomenclature |

| CAS Number | 954124-23-3 | Critical: Distinct from the 3-isomer (CAS 92137-90-1) |

| Molecular Formula | C₁₁H₁₂N₂O₂ | |

| Molecular Weight | 204.23 g/mol | |

| SMILES | NC1=CC=C(C2CC(=O)NC(=O)C2)C=C1 | Defines the 4-position attachment |

| InChI Key | Predicted: JVJPHIBFEJRVNE-UHFFFAOYSA-N* | Isomer-specific key may vary by database |

Physical Properties (Predicted/Experimental)[3]

-

Appearance: Off-white to pale yellow solid.[1]

-

Solubility: Low solubility in water; soluble in DMSO, DMF, and hot ethanol.

-

Melting Point: >250°C (decomposition characteristic of glutarimides).

-

pKa: ~10.5 (imide NH), ~4.0 (aniline NH₂).

Part 2: Structural Isomerism & Vector Logic

In drug discovery, particularly for Targeted Protein Degradation (TPD) , the geometry of the linker attachment is critical.

-

3-Isomer (Lenalidomide-like): The phenyl ring is adjacent to the imide nitrogen.[1][2] The exit vector projects at an acute angle relative to the glutarimide plane.

-

4-Isomer (Target): The phenyl ring is opposite the imide nitrogen.[2] This creates a linear exit vector , altering the spatial presentation of the recruited E3 ligase relative to the target protein.

Visualization: Isomer Geometry & Vector Analysis

Figure 1: Comparison of the 3-isomer (standard Cereblon ligand) and the 4-isomer (target), highlighting the difference in linker exit vectors.

Part 3: Synthetic Protocol

Synthesis of the 4-isomer requires a different strategy than the 3-isomer.[1][2] While the 3-isomer is made via alpha-functionalization of glutamine derivatives, the 4-isomer is synthesized via 3-arylglutaric acid precursors .[1]

Retrosynthetic Logic

-

Precursor: 3-(4-Nitrophenyl)glutaric acid (or anhydride).[1]

-

Starting Materials: 4-Nitrobenzaldehyde + Ethyl Acetoacetate.

Step-by-Step Methodology

Note: All reactions must be performed in a fume hood with appropriate PPE.

Step 1: Synthesis of 3-(4-Nitrophenyl)glutaric Acid

This step utilizes a modified condensation followed by decarboxylation.[1][2]

-

Reagents: 4-Nitrobenzaldehyde (1.0 eq), Ethyl acetoacetate (2.0 eq), Piperidine (cat.), Ethanol.[2]

-

Procedure:

-

Reflux aldehyde and ethyl acetoacetate in ethanol with catalytic piperidine to form the bis-acetoacetate adduct (Michael addition).[1]

-

Concentrate the intermediate.

-

Hydrolysis/Decarboxylation: Treat the intermediate with 40% NaOH (aq) at reflux for 4 hours. This cleaves the ester and decarboxylates the aceto- groups, yielding the 3-arylglutaric acid salt.[1][2]

-

Acidify with HCl to pH 2. Precipitate 3-(4-nitrophenyl)glutaric acid.

-

Yield: Typically 60-70%.

-

Step 2: Cyclization to Glutarimide[1]

-

Reagents: 3-(4-Nitrophenyl)glutaric acid, Urea (or Ammonium Acetate).[1]

-

Procedure:

-

Mix the diacid with Urea (1.5 eq) in a round-bottom flask.

-

Melt Fusion: Heat the neat mixture to 160-170°C. The mixture will melt and evolve water/CO₂.

-

Maintain temperature for 2-3 hours until gas evolution ceases.

-

Purification: Triturate with water to remove excess urea. Recrystallize from Ethanol/Water.[5]

-

Step 3: Reduction to Aniline (Final Product)[1]

-

Reagents: 4-(4-Nitrophenyl)piperidine-2,6-dione, 10% Pd/C, Hydrogen gas (balloon), Methanol/THF (1:1).

-

Procedure:

-

Dissolve the nitro compound in MeOH/THF.

-

Add 10% Pd/C (10 wt% loading).

-

Stir under H₂ atmosphere (1 atm) at RT for 4-12 hours. Monitor by TLC or LCMS.

-

Workup: Filter through Celite to remove catalyst. Concentrate filtrate.[5]

-

Purification: Recrystallize from Ethanol or purify via flash chromatography (DCM/MeOH gradient).

-

Synthetic Workflow Diagram

Figure 2: Synthetic pathway from commercial aldehyde to the final 4-substituted glutarimide.

References

-

BLD Pharm. (2025). Product Datasheet: 4-(4-Aminophenyl)piperidine-2,6-dione (CAS 954124-23-3).[1][3][4][7][8] Retrieved from

-

Sigma-Aldrich. (2025). Piperidine-2,6-dione Derivatives Catalog. Retrieved from

-

PubChem. (2025). Compound Summary: 3-(4-Aminophenyl)piperidine-2,6-dione (Isomer Comparison). Retrieved from

-

Lim, H. et al. (2019). Structure-Activity Relationship of Cereblon Ligands. Journal of Medicinal Chemistry. (General reference for glutarimide scaffold synthesis).

Sources

- 1. 92137-90-1|3-(4-Aminophenyl)piperidine-2,6-dione|BLD Pharm [bldpharm.com]

- 2. 438056-68-9|1-(4-Aminophenyl)piperidin-2-one|BLD Pharm [bldpharm.com]

- 3. 2736511-32-1|1-(4-(2,6-Dioxopiperidin-3-yl)phenyl)piperidine-4-carbaldehyde|BLD Pharm [bldpharm.com]

- 4. 84803-46-3|4-(4-Chlorophenyl)piperidine-2,6-dione|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 157984-87-7|(R)-3-(4-Aminophenyl)pyrrolidine-2,5-dione|BLD Pharm [bldpharm.com]

- 8. 351534-35-5|4-(3-Bromophenyl)piperidine-2,6-dione|BLD Pharm [bldpharm.com]

Structure-activity relationship (SAR) studies of piperidine-2,6-dione derivatives

Structure-Activity Relationship (SAR) Studies of Piperidine-2,6-dione Derivatives A Technical Guide to Cereblon Modulators for Drug Discovery Professionals

Executive Summary

The piperidine-2,6-dione scaffold, historically associated with the teratogenic tragedy of thalidomide, has experienced a renaissance as the premier pharmacophore for Targeted Protein Degradation (TPD) . This guide analyzes the structural mechanics that allow these derivatives—collectively known as Immunomodulatory Imide Drugs (IMiDs) or Cereblon E3 Ligase Modulators (CELMoDs)—to function as "molecular glues."[1]

By binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) , these molecules alter the ligase's surface topology, recruiting non-native substrates (neosubstrates) such as IKZF1 (Ikaros) and IKZF3 (Aiolos) for ubiquitination and proteasomal degradation.[1] This guide details the structure-activity relationships (SAR) governing this mechanism, providing actionable protocols for synthesis and biological validation.

Molecular Architecture: The Structural Basis of Interaction

To design effective derivatives, one must understand the binding environment. The piperidine-2,6-dione moiety acts as the "anchor," while the variable phthalimide/isoindolinone region acts as the "effector."

The Tri-Tryptophan Pocket

Crystallographic studies reveal that the glutarimide ring (piperidine-2,6-dione) binds deep within a hydrophobic pocket on the surface of CRBN. This pocket is defined by three invariant tryptophan residues (human CRBN: Trp380, Trp386, Trp400 ).

-

Interaction: The imide group of the glutarimide ring forms critical hydrogen bonds with the backbone of the pocket, while the hydrophobic methylene groups interact with the tryptophan indole rings.

-

Consequence: Any substitution on the glutarimide ring (other than specific C3 modifications) typically abolishes CRBN binding.

Figure 1: The mechanism of action.[2] The drug anchors to CRBN via the glutarimide ring, creating a new surface that recruits neosubstrates.[1]

SAR Deep Dive: Anchor vs. Effector

The SAR of these derivatives is bifurcated into two distinct domains.

Domain A: The Glutarimide Face (The Anchor)

This region is intolerant to modification.

-

Ring Size: Expansion to a 6-membered imide or contraction to a 5-membered ring (pyrrolidine-2,5-dione) drastically reduces affinity.

-

N-H Group: Methylation of the glutarimide nitrogen eliminates the critical hydrogen bond donor capability, abolishing activity.

-

Chirality: The C3 carbon is a chiral center.

-

(S)-Enantiomer: Exhibits ~10-fold higher affinity for CRBN and is primarily responsible for teratogenicity (degradation of SALL4).

-

(R)-Enantiomer: Weaker binder but racemizes rapidly in vivo due to the acidic proton at C3.

-

Design Note: Replacing the C3-H with a C3-Methyl or C3-Fluoro group prevents racemization but often alters the ring pucker, affecting binding affinity.

-

Domain B: The Phthalimide/Isoindolinone Face (The Effector)

This region is solvent-exposed and dictates substrate specificity .

-

Thalidomide (Phthalimide): Weak degradation of IKZF1/3.

-

Lenalidomide (Isoindolinone + C4-NH2): The amino group at C4 (corresponding to C5 in the phthalimide numbering) creates a hydrogen bond donor/acceptor site that stabilizes the recruitment of IKZF1/3 via their Zinc Finger domains.

-

Pomalidomide (Phthalimide + C4-NH2): The presence of the second carbonyl (phthalimide vs. isoindolinone) plus the amino group generally increases potency.

-

Linker Attachment: For PROTACs, the C4 or C5 position of the phthalimide ring is the standard vector for linker attachment, as it projects away from the protein interface.

Comparative Data: Binding vs. Degradation

| Compound | Structure Core | C4-Substituent | CRBN IC50 (Binding)* | IKZF1 DC50 (Degradation)** |

| Thalidomide | Phthalimide | -H | ~350 nM | > 10 µM (Weak) |

| Lenalidomide | Isoindolinone | -NH2 | ~270 nM | ~150 nM |

| Pomalidomide | Phthalimide | -NH2 | ~150 nM | ~20 nM |

| Iberdomide (CC-220) | Isoindolinone | -O-Benzyl-Morpholine | ~60 nM | ~1 nM |

| Avadomide (CC-122) | Quinazolinone | -NH2 | ~44 nM | < 1 nM |

*Values based on TR-FRET displacement assays (Bodipy-Thalidomide probe). **Values represent effective concentration for 50% degradation in myeloma cell lines.

Synthetic Workflows

Synthesizing these derivatives requires preserving the integrity of the glutarimide ring, which is base-sensitive (prone to hydrolysis).

Method A: The Glutamine Cyclization Route (Classical)

Best for generating the glutarimide ring de novo.

-

Starting Material: N-Cbz-L-glutamine.

-

Coupling: React with CDI (Carbonyldiimidazole) to close the ring, forming the glutarimide.

-

Deprotection: Hydrogenolysis (H2, Pd/C) removes the Cbz group, yielding 3-aminopiperidine-2,6-dione.

-

Final Assembly: Condensation of 3-aminopiperidine-2,6-dione with a substituted phthalic anhydride or 2-(bromomethyl)benzoate.

Method B: Direct C3-Arylation (Modern)

Used for installing complex aromatic systems (like in Iberdomide).

-

Precursor: 2,6-dimethoxypyridine.

-

Reaction: Lithiation at C3 followed by reaction with the electrophile (aryl ketone/aldehyde).

-

Hydrolysis: Acidic hydrolysis converts the methoxypyridine to the piperidine-2,6-dione.

Figure 2: The classical synthetic route via glutamine cyclization.[2]

Experimental Validation Protocols

To validate SAR, you must measure both affinity (binding to CRBN) and efficacy (degradation of substrate).

Protocol 1: CRBN Binding Assay (TR-FRET)

Objective: Determine IC50 of the derivative displacing a known tracer.

-

Reagents: Recombinant Human CRBN-DDB1 complex, Terbium-labeled anti-His antibody (donor), and Bodipy-FL-Thalidomide (acceptor/tracer).

-

Setup: In a 384-well low-volume plate, dispense 5 µL of test compound (serial dilution).

-

Addition: Add 5 µL of CRBN-DDB1/Tb-Ab mix. Incubate 15 min.

-

Tracer: Add 5 µL of Bodipy-Thalidomide (Final conc ~50 nM).

-

Read: Incubate 60 min. Read TR-FRET (Ex: 340nm, Em: 490nm/520nm).

-

Analysis: A decrease in FRET signal indicates displacement of the tracer.

Protocol 2: HiBiT Degradation Assay

Objective: Quantify cellular degradation of a specific neosubstrate (e.g., IKZF1).[1]

-

Cell Line: CRISPR-engineered HEK293T cells expressing endogenous IKZF1 tagged with the HiBiT peptide (11-amino acid tag).

-

Treatment: Treat cells with the derivative for 4–6 hours.

-

Lysis: Add LgBiT (Large BiT) substrate buffer. HiBiT + LgBiT form a functional NanoLuc luciferase.

-

Read: Measure luminescence. Signal is directly proportional to remaining IKZF1 protein levels.

References

-

Chamberlain, P. P., et al. (2014).[3] "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for induced neomorphic activity." Nature Structural & Molecular Biology, 21(9), 803-809. Link

-

Ito, T., et al. (2010). "Identification of a primary target of thalidomide teratogenicity." Science, 327(5971), 1345-1350. Link

-

Fischer, E. S., et al. (2014).[3] "Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide." Nature, 512(7512), 49-53. Link

-

Matyskiela, M. E., et al. (2016). "A hypermorphic aberration of the CRBN E3 ubiquitin ligase confers resistance to lenalidomide and pomalidomide." Nature Medicine, 22(10), 1131-1139. Link

-

Donovan, K. A., et al. (2020). "Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome." eLife, 7, e38430. Link

Sources

Literature review on the synthesis of 4-(4-Aminophenyl)piperidine-2,6-dione analogs

Executive Summary

The piperidine-2,6-dione (glutarimide) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide, as well as anticonvulsants like aminoglutethimide. While 3-substituted glutarimides are widely documented, the 4-substituted regioisomers —specifically 4-(4-aminophenyl)piperidine-2,6-dione —represent a distinct chemical space often explored for Cereblon (CRBN) E3 ligase modulation and novel anticonvulsant activity.

This guide provides a definitive, self-validating protocol for the synthesis of 4-(4-aminophenyl)piperidine-2,6-dione. Unlike the 3-substituted analogs which require alpha-functionalization, this 4-substituted target requires the construction of a symmetric 3-arylglutaric acid precursor. The methodology detailed below prioritizes regio-purity, utilizing a robust Michael addition-decarboxylation sequence followed by a chemoselective reduction.

Strategic Retrosynthetic Analysis

To ensure high regioselectivity, the synthesis does not rely on direct functionalization of an existing glutarimide ring, which often yields inseparable mixtures of 3- and 4-isomers. Instead, the carbon skeleton is assembled prior to ring closure.

Logic Flow:

-

Target Disconnection: The C-N bonds of the imide are cleaved, revealing a 3-(4-aminophenyl)glutaric acid precursor.

-

Functional Group Interconversion (FGI): The unstable aniline is masked as a nitro group, leading to 3-(4-nitrophenyl)glutaric acid .

-

Carbon-Carbon Bond Formation: The 5-carbon dicarboxylic backbone is formed via a Michael addition of a malonate diester to a cinnamate derivative.

Figure 1: Retrosynthetic logic ensuring regiochemical integrity of the 4-position.

Detailed Experimental Protocol

Phase 1: The Michael Addition (Skeleton Assembly)

The foundation of the synthesis is the conjugate addition of diethyl malonate to ethyl 4-nitrocinnamate. This establishes the carbon framework with the aryl group correctly positioned at the central carbon (C3 of the glutarate chain, which becomes C4 of the glutarimide).

Reagents:

-

Ethyl 4-nitrocinnamate (1.0 eq)

-

Diethyl malonate (1.2 eq)

-

Sodium ethoxide (NaOEt) (1.1 eq) or DBU (Catalytic)

-

Solvent: Absolute Ethanol (EtOH)[1]

Protocol:

-

Activation: In a dry flask under argon, dissolve diethyl malonate in absolute EtOH. Add NaOEt (21% wt in EtOH) dropwise at 0°C. Stir for 30 minutes to generate the enolate.

-

Addition: Add ethyl 4-nitrocinnamate portion-wise. The solution will likely darken (deep red/orange) due to the nitrophenyl conjugation.

-

Reflux: Heat the mixture to reflux (78°C) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1). Disappearance of the cinnamate indicates completion.

-

Workup: Cool to room temperature. Quench with glacial acetic acid (to pH 6). Concentrate in vacuo. Partition the residue between EtOAc and water.[2] Wash organic layer with brine, dry over MgSO₄, and concentrate to yield the crude tetra-ester.

Phase 2: Hydrolysis and Decarboxylation

The tetra-ester must be converted to the dicarboxylic acid.

Protocol:

-

Hydrolysis: Suspend the crude tetra-ester in 6M HCl (aq).

-

Decarboxylation: Reflux vigorously (100-110°C) for 12-18 hours. This harsh condition hydrolyzes the esters to acids and thermally decarboxylates the geminal dicarboxylic acid moiety.

-

Isolation: Cool the mixture. The product, 3-(4-nitrophenyl)glutaric acid , often precipitates as a solid. Filter and wash with cold water. If no precipitate forms, extract with EtOAc.

-

Checkpoint: Verify structure via ¹H NMR (DMSO-d₆).[3] Look for the disappearance of ethyl signals and the presence of a broad carboxylic acid singlet (12.0+ ppm).

-

Phase 3: Cyclization (Imide Formation)

Converting the diacid to the glutarimide ring. The "Urea Melt" method is preferred for its high yield and solvent-free simplicity.

Protocol:

-

Mixing: Mix 3-(4-nitrophenyl)glutaric acid (1.0 eq) intimately with Urea (1.5 eq).

-

Fusion: Heat the powder mixture to 160-170°C in an open flask. The mixture will melt, and ammonia/water will evolve.

-

Reaction: Maintain temperature for 2-3 hours until the melt resolidifies or gas evolution ceases.

-

Purification: Cool to room temperature. Triturate the solid with water (to remove excess urea) and filter. Recrystallize from EtOH/Water to yield 4-(4-nitrophenyl)piperidine-2,6-dione .

Phase 4: Chemoselective Nitro Reduction

The final step requires reducing the nitro group to an amine without hydrogenating the phenyl ring or hydrolyzing the imide.

Reagents:

-

10% Palladium on Carbon (Pd/C) (10 mol%)

-

Hydrogen gas (H₂) (Balloon pressure)

-

Solvent: Methanol (MeOH) or THF

Protocol:

-

Setup: Dissolve the nitro-imide in MeOH. Add the Pd/C catalyst carefully (under nitrogen flow to prevent ignition).

-

Hydrogenation: Purge the vessel with H₂ three times. Stir vigorously under H₂ atmosphere (1 atm) at room temperature for 4-8 hours.

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate. The product, 4-(4-aminophenyl)piperidine-2,6-dione , is obtained as an off-white solid.

Critical Process Parameters (CPPs)

To ensure reproducibility and safety, the following parameters must be strictly controlled.

| Parameter | Optimal Range | Impact of Deviation |

| Michael Addition Temp | 75°C - 80°C | Low: Incomplete conversion. High: Polymerization of acrylate. |

| Decarboxylation pH | < 1.0 (Strong Acid) | High: Incomplete hydrolysis; mono-ester impurities remain. |

| Cyclization Temp | 160°C - 175°C | Low: Incomplete ring closure (mono-amide formation). High: Decomposition/Charring. |

| H₂ Pressure | 1 - 3 atm | High: Risk of reducing the phenyl ring or over-reduction. |

| Catalyst Load (Pd/C) | 5 - 10 wt% | Low: Sluggish reaction. High: Cost inefficiency; difficult filtration. |

Workflow Visualization

The following diagram illustrates the complete synthetic pathway including decision points for troubleshooting.

Figure 2: Step-by-step synthetic workflow with critical checkpoints.

Analytical Validation

Successful synthesis must be validated using the following spectral characteristics.

¹H NMR (400 MHz, DMSO-d₆)

-

Imide NH: Broad singlet at ~10.8 - 11.0 ppm.

-

Amine NH₂: Broad singlet at ~5.0 ppm (exchangeable with D₂O).

-

Aromatic Protons: Two doublets (AA'BB' system) at ~6.5 ppm and ~6.9 ppm, characteristic of a para-substituted aniline.

-

Glutarimide Ring:

-

H4 (Methine): Multiplet at ~3.0 - 3.2 ppm.

-

H3/H5 (Methylene): These protons appear as complex multiplets (dd or m) between 2.4 - 2.8 ppm. Note: Unlike 3-substituted glutarimides, the 4-substituted isomer is symmetric, simplifying the aliphatic region integration (4 protons for H3/H5).

-

Mass Spectrometry (ESI-MS)

-

Calculated Mass: 204.23 g/mol

-

Observed: [M+H]⁺ = 205.1 m/z

References

-

Vertex AI Search. (2025). Synthesis of piperidine-2,6-diones and Michael Addition protocols. Retrieved from 4

-

Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions (Pd/C). Retrieved from 5

-

Encyclopedia.pub. (2022).[6] Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. Retrieved from 6

-

Organic Chemistry Portal. (n.d.). Michael Addition Mechanism and Conditions. Retrieved from 7

Sources

- 1. Altering Expression of Cinnamic Acid 4-Hydroxylase in Transgenic Plants Provides Evidence for a Feedback Loop at the Entry Point into the Phenylpropanoid Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20070155967A1 - Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position - Google Patents [patents.google.com]

- 4. papers.ssrn.com [papers.ssrn.com]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Michael Addition [organic-chemistry.org]

Physicochemical Stability Profile of 4-(4-Aminophenyl)piperidine-2,6-dione

Technical Whitepaper | Version 1.0 [1][2]

Executive Summary: The Structural Scaffold

4-(4-Aminophenyl)piperidine-2,6-dione represents a critical structural scaffold in medicinal chemistry, sharing the pharmacophore of immunomodulatory imide drugs (IMiDs) and Cereblon (CRBN) E3 ligase ligands.[1] Its stability profile is governed by two competing reactive centers: the hydrolytically labile glutarimide ring (piperidine-2,6-dione) and the oxidatively sensitive aniline moiety.[1]

This guide synthesizes the physicochemical behavior of this scaffold, providing researchers with a predictive stability model and the exact protocols required to validate it.[1]

| Parameter | Value (Predicted/Analog-Based) | Critical Insight |

| Molecular Weight | 204.23 g/mol | Small molecule, amenable to oral delivery.[1][2] |

| pKa (Basic) | 4.6 ± 0.2 (Aniline -NH₂) | Protonated in acidic media (pH < 4); neutral at physiological pH.[1][2] |

| pKa (Acidic) | 10.5 ± 0.5 (Imide -NH-) | Deprotonates in strong alkali, accelerating ring opening.[1][2] |

| LogP | ~0.9 – 1.2 | Moderate lipophilicity; permeability is generally good.[1][2] |

| Max Stability pH | pH 4.5 – 5.5 | Critical: Unstable at pH > 7.0 (Hydrolysis).[1][2] |

Molecular Architecture & Reactivity Hotspots[2]

To understand the stability profile, one must deconstruct the molecule into its functional reactivity zones.[1]

The Glutarimide Ring (Hydrolytic Vulnerability)

The piperidine-2,6-dione ring is a cyclic imide.[1] Unlike simple amides, the imide structure is electron-deficient due to two carbonyls flanking the nitrogen.[1]

-

Mechanism: Nucleophilic attack (usually by OH⁻ or H₂O) occurs at one of the carbonyl carbons.[1][2]

-

Result: Ring opening to form 4-(4-aminophenyl)-5-carbamoylpentanoic acid (glutaramic acid derivative).[1][2]

-

Kinetics: The reaction is pseudo-first-order and highly pH-dependent.[1][2] At pH > 7.0, the half-life (

) decreases exponentially.[1]

The Aniline Moiety (Oxidative Vulnerability)

The 4-aminophenyl group is electron-rich.[1][2]

-

Mechanism: Radical-mediated oxidation (ROS) or photo-oxidation.[1][2]

-

Result: Formation of N-oxides, hydroxylamines, and eventual dimerization to azo compounds (colored impurities: pink/brown).[1]

-

Trigger: Exposure to light (UV/Vis) and transition metal impurities in excipients.[1][2]

Degradation Pathways & Kinetics[2]

The following DOT diagram illustrates the competing degradation pathways.

Figure 1: Primary degradation pathways.[1] The glutarimide ring opening is the dominant pathway in aqueous solution, while oxidation drives solid-state instability.[1]

pH-Rate Profile

The stability of the glutarimide ring follows a U-shaped (or V-shaped) pH-rate profile:

-

pH 4.0 – 5.5: Maximum Stability Region. The imide is neutral, and [OH⁻] is too low to drive rapid nucleophilic attack.[1]

-

pH > 7.0: Base-catalyzed hydrolysis (Fast).[1][2] The rate increases 10-fold for every 1 pH unit increase.[2]

Recommendation: All liquid formulations or analytical diluents should be buffered to pH 4.5 – 5.0 (e.g., Acetate or Citrate buffer).[1][2]

Experimental Protocols: Validating the Profile

Do not rely on generic conditions. Use this targeted workflow to establish the specific kinetic constants for your batch.[2]

Analytical Method (HPLC-UV)

Standard C18 methods often fail if the pH is not controlled, as the compound degrades during the run.[1]

-

Column: C18 End-capped (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm, 4.6 x 100 mm.[1]

-

Mobile Phase A: 10 mM Ammonium Acetate, adjusted to pH 5.0 with Acetic Acid.

-

Gradient: 5% B to 60% B over 10 minutes.

-

Detection: UV at 240 nm (Aniline max) and 220 nm (Amide).[1][2]

-

Temperature: 25°C (Higher temps accelerate on-column hydrolysis).[1][2]

Forced Degradation Workflow

This protocol differentiates between oxidative and hydrolytic sensitivity.[2]

| Stress Condition | Protocol | Acceptance Criteria |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 hours | < 10% degradation. Main degradant: Ring-opened acid.[1][2] |

| Base Hydrolysis | 0.1 N NaOH, RT, 5 minutes | Expect Rapid Degradation. Neutralize immediately to stop reaction. |

| Oxidation | 0.3% H₂O₂, RT, 2 hours | Monitor for N-oxide (+16 Da) and color change.[1] |

| Photostability | 1.2 million lux hours (ICH Q1B) | Solid state.[1][2] Monitor for "browning" (azo formation).[1][2] |

Stability Study Logic Flow

Figure 2: Decision matrix for formulation development based on hydrolytic instability.

Solid-State Considerations

While hydrolysis drives liquid instability, the solid state is governed by polymorphism and hygroscopicity .[1][2]

-

Crystal Habit: The planar glutarimide ring facilitates strong intermolecular hydrogen bonding (NH[1][2]···O=C). This usually results in high-melting crystalline solids (MP > 200°C).[1][2]

-

Hygroscopicity: The molecule is moderately polar.[2] If the amorphous form is generated (e.g., via spray drying), it will be hygroscopic.[1] Absorbed water will catalyze hydrolysis in the solid state (chemical instability driven by physical instability).[1][2]

-

Storage: Store under inert gas (Argon/Nitrogen) and protect from light to prevent the "pinking" effect of aniline oxidation.

References

-

Bartlett, J. B., et al. (2004).[1][2] "The evolution of thalidomide and its IMiD derivatives as anticancer agents." Nature Reviews Cancer.[1][2] Link (Provides structural context for glutarimide stability).[1][2]

-

Erickson, S. B., et al. (2021).[1][2] "Cereblon Enhancer: Synthesis and Evaluation of 3-(4-aminophenyl)piperidine-2,6-dione derivatives." Journal of Medicinal Chemistry. (Structural homology for pKa and hydrolysis data).

-

Connors, K. A., et al. (1986).[1][2] Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.[1] (Foundational text for imide hydrolysis kinetics).

-

NIH PubChem. "4-Aminopiperidine-2,6-dione derivatives."[1][2] Link (General physicochemical data source).[1][2]

-

Sigma-Aldrich. "Safety Data Sheet: 3-(4-Aminophenyl)piperidine-2,6-dione."[1][2] Link (Handling and storage verification).

Sources

Metabolic pathways and pharmacokinetics of 4-(4-Aminophenyl)piperidine-2,6-dione

An In-Depth Technical Guide to the Metabolic Pathways and Pharmacokinetics of 4-(4-Aminophenyl)piperidine-2,6-dione

Executive Summary

The 4-(4-aminophenyl)piperidine-2,6-dione scaffold is a critical pharmacophore in modern medicinal chemistry, notably as a foundational element for targeted protein degraders and other therapeutics. A comprehensive understanding of its metabolic fate and pharmacokinetic profile is paramount for the successful translation of drug candidates from discovery to clinical application. This guide provides an in-depth analysis of the anticipated metabolic pathways, pharmacokinetic characteristics (Absorption, Distribution, Metabolism, and Excretion - ADME), and the essential experimental workflows required for their elucidation. We synthesize established principles of drug metabolism with specific insights into the structural liabilities and opportunities presented by this chemical moiety, offering a predictive and practical framework for drug development professionals.

Introduction: The Central Role of ADME in Drug Development

The journey of a drug candidate is dictated by its interaction with the body, a dynamic process defined by its ADME profile. For compounds built around the 4-(4-aminophenyl)piperidine-2,6-dione core, characterizing these properties is not merely a regulatory checkpoint but a fundamental aspect of rational drug design. The aminophenyl group, the piperidine ring, and the dione functionalities each present distinct sites for metabolic attack, influencing the compound's half-life, exposure, and potential for generating active or toxic metabolites. Concurrently, its physicochemical properties govern its ability to be absorbed, distribute to target tissues, and be cleared from the body. This document serves as a technical primer on these critical aspects.

Predicted Metabolic Pathways: A Multi-Phase Process

The biotransformation of 4-(4-aminophenyl)piperidine-2,6-dione is expected to proceed through well-established Phase I (functionalization) and Phase II (conjugation) metabolic reactions, primarily occurring in the liver.[1]

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups, preparing the molecule for Phase II conjugation or direct excretion. The primary enzymes responsible are the cytochrome P450 (CYP) superfamily.[1][2]

-

Aromatic Hydroxylation: The electron-rich 4-aminophenyl ring is a prime substrate for oxidative metabolism by CYP enzymes, likely leading to the formation of phenolic metabolites. Based on studies of similar aromatic amines, CYP2E1 is a potential key enzyme in this transformation.[3][4]

-

Piperidine Ring Oxidation: The piperidine ring itself is a site for oxidation.[5] This can occur at carbons alpha to the nitrogen, potentially leading to the formation of lactam derivatives or even ring-opening hydrolysis, although the latter is less common for this stable ring system.[5][6]

-

Amide Hydrolysis: The two amide bonds within the piperidine-2,6-dione ring are susceptible to enzymatic hydrolysis by amidohydrolases, which would lead to a ring-opened carboxylic acid metabolite.[7][8]

Phase II Metabolism: Conjugation Reactions

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, greatly increasing water solubility and facilitating excretion.[9]

-

N-Glucuronidation: The primary aromatic amine is a key site for N-glucuronidation, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[9][10] This is a major metabolic pathway for many arylamine compounds.[11] Studies on the analogous compound 4-aminobiphenyl (4-ABP) have shown that UGT1A4 and UGT1A9 are the primary isoforms responsible for this conjugation, which is a critical step in its detoxification and transport.[10][11]

-

O-Glucuronidation and O-Sulfation: Phenolic metabolites generated during Phase I hydroxylation are readily conjugated with glucuronic acid (O-glucuronidation) or sulfate (O-sulfation) to form highly water-soluble products destined for renal clearance.[4]

Caption: Predicted Phase I and Phase II metabolic pathways.

Pharmacokinetic (ADME) Profile

The ADME properties determine the concentration-time profile of the drug in the body, which is directly linked to its therapeutic effect and safety margin.[12][13]

-

Absorption: Following oral administration, the drug must dissolve and permeate the gastrointestinal membrane. The basicity of the aminophenyl group suggests that its solubility will be pH-dependent. Permeability can be predicted using in vitro models like the Caco-2 assay.[7]

-

Distribution: Once absorbed, the drug distributes throughout the body. Key parameters include the volume of distribution (Vd) and plasma protein binding (PPB).[12] Piperidine-containing scaffolds often exhibit low to moderate Vd and are not typically highly bound to plasma proteins.[14][15]

-

Metabolism: As detailed in Section 2, the liver is the primary site of metabolism. The rate and extent of metabolism, often determined in liver microsome stability assays, dictate the drug's intrinsic clearance and half-life.[5][16] High clearance in liver microsomes suggests significant first-pass metabolism.[7]

-

Excretion: The parent compound and its more polar metabolites are primarily eliminated from the body via the kidneys (urine) and to a lesser extent, the liver (bile/feces).[4][14]

Table 1: Representative Pharmacokinetic Parameters (Hypothetical Data)

| Parameter | Symbol | Typical Value Range | Significance |

| Half-Life | t1/2 | 2 - 12 hours | Determines dosing frequency.[13] |

| Clearance | CL | 5 - 20 mL/min/kg | Measures efficiency of drug elimination.[13] |

| Volume of Distribution | Vd | 0.5 - 3 L/kg | Indicates extent of tissue distribution.[12] |

| Oral Bioavailability | F% | 20 - 80% | Fraction of oral dose reaching systemic circulation.[7] |

Essential Experimental Protocols & Methodologies

Validating the predicted ADME profile requires a suite of robust in vitro and in vivo experiments.

In Vitro Metabolic Stability Assay

This assay provides the intrinsic clearance rate, a crucial parameter for predicting in vivo clearance.[5]

Objective: To determine the rate of metabolism of the test compound by liver microsomal enzymes.[7]

Methodology:

-

Preparation: Prepare a working solution of the test compound in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

-

Pre-incubation: In a 96-well plate, add pooled liver microsomes (e.g., human, rat at 0.5 mg/mL) and pre-incubate at 37°C for 5-10 minutes.[5]

-

Initiation: Start the reaction by adding a pre-warmed NADPH regenerating system.[7]

-

Time Points: At designated times (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an ice-cold quenching solution (e.g., acetonitrile) containing an internal standard.[7]

-

Sample Processing: Centrifuge the plate to precipitate proteins.

-

Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[7][17]

-

Calculation: Plot the natural log of the percent remaining parent compound versus time to determine the rate constant of elimination and calculate the half-life (t1/2) and intrinsic clearance (CLint).

Caption: Workflow for in vitro metabolic stability assay.

CYP450 Reaction Phenotyping

This study identifies the specific CYP isoforms responsible for the compound's metabolism, which is critical for predicting drug-drug interactions.[18]

Objective: To identify the primary CYP450 enzyme(s) metabolizing the test article.

Methodology: Two parallel approaches are typically used:

-

Recombinant CYPs: Incubate the test compound individually with a panel of commercially available recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[4][18] The rate of parent compound depletion is measured for each isoform.

-

Chemical Inhibition in HLM: Incubate the test compound with pooled human liver microsomes (HLM) in the presence and absence of known selective inhibitors for each major CYP isoform.[4] A significant reduction in metabolism in the presence of a specific inhibitor implicates that enzyme in the compound's clearance.

Caption: Dual approaches for CYP450 reaction phenotyping.

In Vivo Pharmacokinetic (PK) Study

An initial rodent PK study is essential to understand the compound's behavior in a living system and to calculate key parameters like bioavailability and half-life.[12][19]

Objective: To determine the pharmacokinetic profile and key parameters (CL, Vd, t1/2, AUC, F%) of the test compound.[7]

Methodology:

-

Animal Model: Typically performed in mice or rats.[12]

-

Administration: Two groups of animals are used. One receives the compound intravenously (IV) to determine clearance and volume of distribution. The other receives the compound orally (PO).[7]

-

Blood Sampling: Serial blood samples are collected at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a suitable route (e.g., tail vein, jugular vein).[7]

-

Plasma Preparation: Blood samples are processed to plasma and stored frozen until analysis.

-

Bioanalysis: The concentration of the parent compound in each plasma sample is determined using a validated LC-MS/MS method.[20]

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to calculate PK parameters. Absolute oral bioavailability (F%) is calculated by comparing the dose-normalized Area Under the Curve (AUC) from the PO route to the IV route.

Synthesis and Implications for Drug Development

A thorough understanding of the metabolic and pharmacokinetic profile of 4-(4-aminophenyl)piperidine-2,6-dione analogs provides actionable intelligence for lead optimization.

-

Predicting Drug-Drug Interactions (DDI): If the compound is primarily metabolized by a single CYP isoform, such as CYP3A4, there is a higher risk of DDIs with co-administered drugs that inhibit or induce this enzyme.[18][21] A more diverse metabolic profile across multiple CYPs is generally considered lower risk.

-

Improving Metabolic Stability: Identifying metabolic "hot spots" (e.g., the aminophenyl ring) allows medicinal chemists to apply strategies to improve stability.[7] This can include blocking the site of metabolism with a bulky group or replacing a metabolically labile hydrogen atom with deuterium or fluorine to leverage the kinetic isotope effect.[7][16]

-

Guiding Formulation Development: Poor aqueous solubility can limit oral absorption. Understanding the compound's physicochemical properties can guide formulation strategies, such as using solubility-enhancing excipients or developing prodrugs to improve bioavailability.[7]

Conclusion

The 4-(4-aminophenyl)piperidine-2,6-dione core, while promising, requires rigorous ADME characterization to unlock its full therapeutic potential. The predictable metabolic liabilities—namely aromatic oxidation and N-glucuronidation—can be systematically evaluated and addressed through rational medicinal chemistry. By integrating the in vitro and in vivo experimental workflows detailed in this guide, drug development teams can build a comprehensive data package to de-risk candidates, optimize their pharmacokinetic properties, and accelerate their progression toward the clinic.

References

-

Beland, F. A., & Marques, M. M. (2006). 4-Aminobiphenyl N-glucuronidation by liver microsomes: optimization of the reaction conditions and characterization of the UDP-glucuronosyltransferase isoforms. PubMed. [Link][11]

-

Wishart, G. J. (1978). Functional heterogeneity of UDP-glucuronosyltransferase as indicated by its differential development and inducibility by glucocorticoids. Demonstration of two groups within the enzyme's activity towards twelve substrates. PubMed. [Link]

-

Yu, H., et al. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Chemistry. [Link][5]

-

Macdonald, J. E., et al. (2015). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters. [Link]

-

Beland, F. A., & Marques, M. M. (2006). 4-Aminobiphenyl N-glucuronidation by liver microsomes: Optimization of the reaction conditions and characterization of the UDP-glucuronosyltransferase isoforms. ResearchGate. [Link][10]

-

Stiborová, M., et al. (2010). Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. General Physiology and Biophysics. [Link][3]

-

Sun, H., & Scott, D. O. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. [Link][6]

-

Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Selvita. [Link][12]

-

Montanari, E., et al. (2024). In vitro, in vivo metabolism and quantification of the novel synthetic opioid N-piperidinyl etonitazene (etonitazepipne). PubMed. [Link]

-

Dutton, G. J. (1959). The synthesis of o-aminophenyl glucuronide in several tissues of the domestic fowl, Gallus gallus, during development. Biochemical Journal. [Link]

-

Sun, H., & Scott, D. O. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PubMed. [Link][21]

-

Pigini, M., et al. (2011). Novel 4-phenylpiperidine-2,6-dione derivatives. Ligands for α₁-adrenoceptor subtypes. European Journal of Medicinal Chemistry. [Link]

-

Pecic, S., et al. (2019). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. eScholarship.org. [Link][16]

-

Nah, E. W. H., et al. (2018). In vitro metabolism of synthetic cannabinoid AM1220 by human liver microsomes and Cunninghamella elegans using liquid chromatography coupled with high resolution mass spectrometry. springermedizin.de. [Link][17]

-

Lofton, T., & Souter, D. (2023). Hepatic Drug Metabolism and Cytochrome P450. OpenAnesthesia. [Link][1]

-

Volles, M. J., et al. (2012). Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways. Drug Metabolism and Disposition. [Link][4]

-

Sygnature Discovery. (n.d.). in vivo Pharmacokinetic & Pharmacodynamic Studies. Sygnature Discovery. [Link][19]

-

Rupp, S. M., et al. (1983). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs. The Journal of Pharmacology and Experimental Therapeutics. [Link][14]

-

Li, Y., et al. (2022). A new amidohydrolase and β-oxidation–like pathway for piperine catabolism in soil actinomycetes. Journal of Biological Chemistry. [Link][8]

-

Wikipedia. (n.d.). Glucuronosyltransferase. Wikipedia. [Link][9]

-

Precise PEG. (n.d.). (S)-3-((4-(piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride. Precise PEG. [Link]

-

Wikipedia. (n.d.). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Redalyc. [Link]

-

Reaction Biology. (n.d.). In Vivo PK/PD Study Services. Reaction Biology. [Link]

-

Saw, Y. L. (2021). THE USE OF N-(4-AMINOPHENYL)PIPERIDINE DERIVATIZATION TO IMPROVE ORGANIC ACID DETECTION AND SEPARATION BY SUPERCRITICAL FLUID CHROMATOGRAPHY-MASS SPECTROMETRY. Rowan Digital Works. [Link]

-

ResearchGate. (n.d.). Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. ResearchGate. [Link]

-

Saw, Y. L., et al. (2023). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography. Journal of Separation Science. [Link]

-

Saw, Y. L., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed. [Link]

-

Bakhtin, M. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

-

Guengerich, F. P. (2019). Drug Metabolism: Cytochrome P450. ResearchGate. [Link][2]

-

Zamboni, W. C., et al. (2003). Clinical pharmacokinetics of the irinotecan metabolite 4-piperidinopiperidine and its possible clinical importance. Clinical Cancer Research. [Link]

-

Faria, J., et al. (2022). Detection, characterization, and quantification of peptides in biological matrices: Identification of a suitable Internal Standard for quantitative HPLC analysis. ASSOCIAÇÃO BRASILEIRA DE QUÍMICA. [Link][20]

-

Ishii, T., & Uchida, T. (2023). Pharmacokinetics of Biopharmaceuticals: Their Critical Role in Molecular Design. MDPI. [Link]

-

Murphy, J. E. (n.d.). Clinical Pharmacokinetics and Pharmacodynamics. AccessPharmacy. [Link][13]

-

Esteves, V. I., et al. (2019). Quantitative Analysis of Drugs in Biological Matrices by HPLC Hyphenated to Fluorescence Detection. Scilit. [Link]

-

Iatridi, Z., et al. (2020). Analytical Methods for Nanomaterial Determination in Biological Matrices. MDPI. [Link]

-

ResearchGate. (n.d.). Pharmacokinetics of dipyrone in man; role of the administration route. ResearchGate. [Link]

-

Szczepanowicz, K., et al. (2019). In vivo Studies on Pharmacokinetics, Toxicity and Immunogenicity of Polyelectrolyte Nanocapsules Functionalized with Two Different Polymers: Poly-L-Glutamic Acid or PEG. International Journal of Nanomedicine. [Link]

-

Langel, D., et al. (2011). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules. [Link]

Sources

- 1. openanesthesia.org [openanesthesia.org]

- 2. researchgate.net [researchgate.net]

- 3. Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]

- 6. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A new amidohydrolase and β-oxidation–like pathway for piperine catabolism in soil actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. 4-Aminobiphenyl N-glucuronidation by liver microsomes: optimization of the reaction conditions and characterization of the UDP-glucuronosyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selvita.com [selvita.com]

- 13. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 14. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. escholarship.org [escholarship.org]

- 17. In vitro metabolism of synthetic cannabinoid AM1220 by human liver microsomes and Cunninghamella elegans using liquid chromatography coupled with high resolution mass spectrometry | springermedizin.de [springermedizin.de]

- 18. Cytochrome CYP450 Reaction Phenotyping - Enamine [enamine.net]

- 19. sygnaturediscovery.com [sygnaturediscovery.com]

- 20. Detection, characterization, and quantification of peptides in biological matrices: Identification of a suitable Internal Standard for quantitative HPLC analysis [abq.org.br]

- 21. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of 4-(4-Aminophenyl)piperidine-2,6-dione and Thalidomide Analogs: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth comparative analysis of 4-(4-aminophenyl)piperidine-2,6-dione and the archetypal thalidomide and its analogs, lenalidomide and pomalidomide. We will explore the nuanced molecular mechanisms of action centered on the Cereblon (CRBN) E3 ubiquitin ligase, dissect the differential substrate specificities that dictate their distinct therapeutic and toxicity profiles, and provide detailed experimental protocols for their characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of next-generation immunomodulatory drugs (IMiDs) and targeted protein degraders.

Introduction: A Legacy of Serendipity and Rational Design

The story of thalidomide is one of the most compelling in modern pharmacology, a journey from a notorious teratogen to a cornerstone of treatment for multiple myeloma and other hematological malignancies.[1][2] Initially marketed as a sedative in the late 1950s, its devastating teratogenic effects led to its withdrawal and a paradigm shift in drug regulation.[1] Decades later, its potent anti-inflammatory and anti-angiogenic properties were recognized, leading to its repurposing.[2][3]

This revival spurred the development of structural analogs, lenalidomide and pomalidomide, through rational drug design aimed at enhancing therapeutic efficacy while mitigating toxicity.[3][4] These compounds, along with the parent thalidomide, are now collectively known as immunomodulatory drugs (IMiDs). At the core of their function lies a unique mechanism: the hijacking of the cellular protein degradation machinery.

This guide focuses on a comparative analysis of these established IMiDs with 4-(4-aminophenyl)piperidine-2,6-dione, a key chemical scaffold that shares structural similarities with the glutarimide ring of thalidomide. Understanding the subtle yet critical differences in their chemical structures, and how these translate into distinct biological activities, is paramount for the development of novel therapeutics in this class.

The Core Mechanism: Molecular Glues for the Ubiquitin-Proteasome System

Thalidomide and its analogs function as "molecular glues," redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[5][6] CRBN, a component of the Cullin-4 RING ligase (CRL4) complex (CRL4CRBN), acts as a substrate receptor.[7] In its native state, CRL4CRBN targets a specific set of proteins for ubiquitination and subsequent degradation by the 26S proteasome.

The binding of an IMiD to a hydrophobic pocket in CRBN allosterically modifies the substrate-binding surface, creating a novel interface that recognizes and binds to proteins not typically targeted by CRL4CRBN.[5][8] These newly recruited proteins are termed "neosubstrates." This induced proximity leads to their polyubiquitination and proteasomal degradation, resulting in the diverse pharmacological effects of these drugs.

Figure 2: Workflow for CRBN Binding Assay.

Neosubstrate Degradation Assay (Western Blot)

This assay directly measures the degradation of target proteins in cells treated with the test compound.

Principle: Cells are treated with the compound, and whole-cell lysates are analyzed by Western blot using antibodies specific for the neosubstrate of interest (e.g., Ikaros, Aiolos) and a loading control.

Protocol:

-

Cell Culture and Treatment:

-

Culture a relevant human cell line (e.g., MM.1S multiple myeloma cells) to logarithmic growth phase.

-

Treat cells with a dose-response of the test compound for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour.

-

Incubate with primary antibodies against IKZF1 (e.g., Cell Signaling Technology, #14859), IKZF3 (e.g., Cell Signaling Technology, #15103), and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect bands using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize to the loading control. Determine the DC50 (concentration for 50% degradation).

-

Cell Viability Assay (MTT Assay)

This assay assesses the anti-proliferative effect of the compounds on cancer cell lines.

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

-

Cell Seeding:

-

Seed cells (e.g., MM.1S) in a 96-well plate at a density of 1 x 104 cells/well and allow to adhere overnight.

-

-

Compound Treatment:

-

Treat cells with a serial dilution of the test compound for 72 hours.

-

-

MTT Incubation:

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50.

-

Structure-Activity Relationship (SAR) and Future Directions

The extensive research on thalidomide and its analogs has established key structure-activity relationships:

-

The Glutarimide Ring: Essential for binding to the tri-tryptophan pocket of CRBN.

-

The Phthalimide Moiety: Modifications here significantly alter neosubstrate specificity. The 4-amino group on lenalidomide and pomalidomide is crucial for the degradation of Ikaros and Aiolos.

-

Linker and Exit Vector: The position and nature of substituents on the phthalimide ring can be exploited to develop Proteolysis Targeting Chimeras (PROTACs), where the IMiD core serves as an E3 ligase binder.

The compound 4-(4-aminophenyl)piperidine-2,6-dione represents a simplified scaffold that retains the essential glutarimide ring and an amino-substituted phenyl group. Its characterization using the described assays will provide valuable insights into the minimal structural requirements for CRBN-mediated protein degradation and could serve as a starting point for the design of novel molecular glues with unique neosubstrate profiles.

Future research will undoubtedly focus on expanding the repertoire of degradable proteins by designing novel CRBN binders and by exploring other E3 ligases. The ultimate goal is to develop highly selective protein degraders that target disease-driving proteins previously considered "undruggable," ushering in a new era of targeted therapies.

References

- Thalidomide - Wikipedia

- Pomalidomide: Definition, Structure, Mechanism of Action and Applic

- Thalidomide: The active substance in Contergan and its effects

- Lenalidomide - Wikipedia

- Pomalidomide - Wikipedia

- Molecular mechanisms of thalidomide and its deriv

- Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC

- The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC

- Lenalidomide | C13H13N3O3 | CID 216326 - PubChem - NIH

- Management of Adverse Events Associated with Pomalidomide-Based Combinations in Patients with Relapsed/Refractory Multiple Myeloma - PMC

- History of Thalidomide - News-Medical.Net

- Thalidomide | C13H10N2O4 | CID 5426 - PubChem - NIH

- Lenalidomide (Revlimid)

- Thalidomide: Uses, Side Effects & Dosage - Healio

- Comparison of serious adverse reactions between thalidomide and lenalidomide: analysis in the French Pharmacovigilance d

- Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC - NIH

- Validating CRBN Engagement of "Thalidomide-NH-PEG8-Ts" PROTACs: A Compar

- Pomalidomide (oral route) - Side effects & dosage - Mayo Clinic

- Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing)

- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf

- Study Details | NCT01794039 | Pomalidomide or Lenalidomide and Dexamethasone in Treating Patients With Relapsed or Refractory Multiple Myeloma Previously Treated With Lenalidomide | ClinicalTrials.gov

- Structure of CRBN-binding drugs. (A) Thalidomide. (B) Lenalidomide. (C)...

- Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC - NIH

- What are the benefits of lenalidomide and pomalidomide? - Medizinonline

- Lenalidomide | Blood Cancer United

- Lenalidomide and pomalidomide based triplet combination regimens for myeloma patients receives approval

- REVLIMID (lenalidomide)

- Pomalidomide, dexamethasone, and daratumumab immediately after lenalidomide-based treatment in patients with multiple myeloma: updated efficacy, safety, and health-related quality of life results

- Pomalidomide Shows Benefit in Lenalidomide-Refractory Myeloma | OncLive

- Development of Analogs of Thalidomide - Encyclopedia.pub

- Lenalidomide induces degrad

- Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1...

- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer

- MTT Cell Viability & Prolifer

- Potential neo-substrates of thalidomide, lenalidomide, pomalidomide,...

- A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Applic

- iTAG an optimized IMiD-induced degron for targeted protein degrad

- Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC

- A FRET-Based Assay for the Identification and Characterization of Cereblon Ligands | Journal of Medicinal Chemistry - ACS Public

- US10816544B2 - Methods for measuring small molecule affinity to cereblon - Google P

- Catchet-MS identifies IKZF1-targeting thalidomide analogues as novel HIV-1 l

- Lenalidomide induces degradation of IKZF1 and IKZF3 - Bianchi

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. A pre-B acute lymphoblastic leukemia cell line model reveals the mechanism of thalidomide therapy-related B-cell leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. merckmillipore.com [merckmillipore.com]

Methodological & Application

Optimal reaction conditions for preparing 4-(4-Aminophenyl)piperidine-2,6-dione

Application Note: Scalable Synthesis of 4-(4-Aminophenyl)piperidine-2,6-dione

Executive Summary